1,1-Dideuterio-3-methyl-butan-1-ol
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Overview
Description
3-Methyl-1-butyl-1,1-D2 alcohol: is a deuterated form of 3-methyl-1-butanol, where two hydrogen atoms are replaced by deuterium atoms. . It is a clear, colorless liquid with a characteristic odor and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-butyl-1,1-D2 alcohol can be synthesized through several methods, including:
Hydroformylation: This process involves the hydroformylation of isobutene to produce isoamyl alcohol.
Reduction of Carbonyl Compounds: The reduction of aldehydes or ketones using reducing agents like sodium borohydride or lithium aluminum hydride can yield 3-methyl-1-butanol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-1-butyl-1,1-D2 alcohol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Hydrogen halides (HX) and tosyl chloride (TsCl) are used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes or other alcohols.
Substitution: Produces alkyl halides or tosylates.
Scientific Research Applications
3-Methyl-1-butyl-1,1-D2 alcohol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of flavors, fragrances, and as a fuel additive.
Mechanism of Action
The mechanism of action of 3-Methyl-1-butyl-1,1-D2 alcohol involves its interaction with various molecular targets and pathways:
Metabolic Pathways: It is metabolized by alcohol dehydrogenase to form aldehydes and carboxylic acids.
Enzyme Reactions: It can act as a substrate for enzymes involved in oxidation and reduction reactions.
Comparison with Similar Compounds
3-Methyl-1-butanol: The non-deuterated form of the compound.
2-Methyl-1-butanol: An isomer with a different arrangement of the carbon chain.
1-Butanol: A primary alcohol with a straight-chain structure.
Uniqueness:
Properties
Molecular Formula |
C5H12O |
---|---|
Molecular Weight |
90.16 g/mol |
IUPAC Name |
1,1-dideuterio-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i4D2 |
InChI Key |
PHTQWCKDNZKARW-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(C)C)O |
Canonical SMILES |
CC(C)CCO |
Origin of Product |
United States |
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